Cas no 20295-60-7 (2-(4-fluorophenyl)aminoethane-1-thiol)
2-(4-fluorophenyl)aminoethane-1-thiol Chemical and Physical Properties
Names and Identifiers
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- ethanethiol, 2-(p-fluoroanilino)-
- 2-(4-fluoroanilino)ethanethiol
- 2-[(4-fluorophenyl)amino]ethanethiol
- AC1L5Z5V
- AC1Q4NWK
- AR-1I7598
- CTK1A5406
- NSC87559
- NSC-87559
- 2-(4-fluorophenyl)aminoethane-1-thiol
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Computed Properties
- Exact Mass: 171.05200
Experimental Properties
- PSA: 50.83000
- LogP: 2.24040
2-(4-fluorophenyl)aminoethane-1-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-190385-0.05g |
2-[(4-fluorophenyl)amino]ethane-1-thiol |
20295-60-7 | 95% | 0.05g |
$273.0 | 2023-09-18 | |
| Enamine | EN300-190385-0.1g |
2-[(4-fluorophenyl)amino]ethane-1-thiol |
20295-60-7 | 95% | 0.1g |
$407.0 | 2023-09-18 | |
| Enamine | EN300-190385-0.25g |
2-[(4-fluorophenyl)amino]ethane-1-thiol |
20295-60-7 | 95% | 0.25g |
$579.0 | 2023-09-18 | |
| Enamine | EN300-190385-0.5g |
2-[(4-fluorophenyl)amino]ethane-1-thiol |
20295-60-7 | 95% | 0.5g |
$914.0 | 2023-09-18 | |
| Enamine | EN300-190385-1g |
2-[(4-fluorophenyl)amino]ethane-1-thiol |
20295-60-7 | 95% | 1g |
$1172.0 | 2023-09-18 | |
| Enamine | EN300-190385-2.5g |
2-[(4-fluorophenyl)amino]ethane-1-thiol |
20295-60-7 | 95% | 2.5g |
$2295.0 | 2023-09-18 | |
| Enamine | EN300-190385-5g |
2-[(4-fluorophenyl)amino]ethane-1-thiol |
20295-60-7 | 95% | 5g |
$3396.0 | 2023-09-18 | |
| Enamine | EN300-190385-10g |
2-[(4-fluorophenyl)amino]ethane-1-thiol |
20295-60-7 | 95% | 10g |
$5037.0 | 2023-09-18 | |
| Enamine | EN300-190385-1.0g |
2-[(4-fluorophenyl)amino]ethane-1-thiol |
20295-60-7 | 95% | 1g |
$0.0 | 2023-06-08 | |
| 1PlusChem | 1P00291M-50mg |
Ethanethiol, 2-[(4-fluorophenyl)amino]- |
20295-60-7 | 95% | 50mg |
$388.00 | 2023-12-19 |
2-(4-fluorophenyl)aminoethane-1-thiol Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 2-(4-fluorophenyl)aminoethane-1-thiol
Research Brief on 2-(4-fluorophenyl)aminoethane-1-thiol (CAS: 20295-60-7): Recent Advances and Applications
2-(4-fluorophenyl)aminoethane-1-thiol (CAS: 20295-60-7) is a sulfur-containing organic compound with a fluorophenyl group, which has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound is of particular interest due to its potential applications in drug development, particularly as a building block for the synthesis of novel therapeutic agents. Recent studies have explored its role in the design of enzyme inhibitors, radiopharmaceuticals, and other bioactive molecules. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential therapeutic applications.
One of the key areas of research involving 2-(4-fluorophenyl)aminoethane-1-thiol is its use as a precursor in the synthesis of radiopharmaceuticals. A recent study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of fluorine-18 labeled compounds for positron emission tomography (PET) imaging. The study reported that the compound's thiol group could be efficiently functionalized to introduce fluorine-18, enabling the creation of highly specific imaging agents for detecting tumors and other pathological conditions. This advancement underscores the compound's potential in diagnostic medicine.
In addition to its applications in imaging, 2-(4-fluorophenyl)aminoethane-1-thiol has been investigated for its role in enzyme inhibition. A 2023 study in Bioorganic & Medicinal Chemistry Letters explored its interaction with cysteine proteases, a class of enzymes implicated in various diseases, including cancer and parasitic infections. The researchers found that the compound exhibited moderate inhibitory activity against cathepsin B, a protease often overexpressed in malignant tumors. These findings suggest that further structural optimization of this compound could lead to the development of more potent inhibitors for therapeutic use.
Another notable application of 2-(4-fluorophenyl)aminoethane-1-thiol is in the field of antimicrobial research. A recent publication in Antimicrobial Agents and Chemotherapy highlighted its incorporation into novel thiol-containing antibiotics designed to target drug-resistant bacterial strains. The study reported that derivatives of this compound displayed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), a major public health concern. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of traditional antibiotics.
Despite these promising developments, challenges remain in the practical application of 2-(4-fluorophenyl)aminoethane-1-thiol. For instance, its stability under physiological conditions and potential toxicity profiles require further investigation. A 2024 study in Chemical Research in Toxicology addressed these concerns by conducting a comprehensive pharmacokinetic and toxicological analysis of the compound. The results indicated that while the compound is generally well-tolerated in vitro, its metabolic fate in vivo warrants additional scrutiny to ensure safety for clinical use.
In conclusion, 2-(4-fluorophenyl)aminoethane-1-thiol (CAS: 20295-60-7) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Recent studies have demonstrated its potential in radiopharmaceuticals, enzyme inhibition, and antimicrobial therapy. However, further research is needed to optimize its properties and evaluate its safety for therapeutic applications. As the field continues to evolve, this compound is likely to play an increasingly important role in the development of novel diagnostic and therapeutic agents.
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